molecular formula C17H9F2N3O3 B2661358 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide CAS No. 921906-83-4

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2661358
CAS No.: 921906-83-4
M. Wt: 341.274
InChI Key: ICYNCECYKQHJHQ-UHFFFAOYSA-N
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Description

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a synthetic compound of significant interest in medicinal chemistry research, built around a hybrid scaffold incorporating benzofuran and 1,3,4-oxadiazole heterocycles. This structure combines privileged pharmacophores known to confer a wide spectrum of biological activities. The benzofuran moiety is a versatile heterocycle frequently found in bioactive molecules, while the 1,3,4-oxadiazole ring is a well-documented scaffold in drug discovery due to its metabolic stability and ability to engage in hydrogen bonding . The specific substitution with a 2,6-difluorobenzamide group is a strategic modification often employed to fine-tune molecular properties such as binding affinity, lipophilicity, and metabolic stability. This molecular architecture positions the compound as a promising candidate for investigating new therapeutic agents. Its primary research value lies in its potential as a multi-targeting antibacterial agent. Related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated potent activity against challenging drug-resistant bacterial pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), with some showing minimum inhibitory concentrations (MICs) in the low μg/mL range . The mechanism of action for this class of compounds appears complex and multifaceted; some close analogs function as multitargeting antibiotics that can depolarize bacterial membranes, regulate essential biosynthetic pathways like menaquinone and siderophore production, and interact with key proteins involved in bacterial replication . Furthermore, the benzofuran-1,3,4-oxadiazole hybrid core is a validated scaffold for inhibiting vital enzymes in other pathogens. Computational molecular docking studies have revealed that structurally similar benzofuran-oxadiazole compounds exhibit excellent binding affinity scores against the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme, a crucial target for anti-tuberculosis drug discovery . This suggests potential application in tuberculosis research. Additionally, such hybrids have been explored as allosteric inhibitors of viral targets, including the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, highlighting their utility in antiviral drug development . This product is provided for research purposes to support investigations into novel antimicrobials, anti-tubercular agents, and antiviral compounds. It is supplied as a high-purity solid for in vitro studies. For Research Use Only. Not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3O3/c18-10-5-3-6-11(19)14(10)15(23)20-17-22-21-16(25-17)13-8-9-4-1-2-7-12(9)24-13/h1-8H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYNCECYKQHJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzofuran and oxadiazole intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves coupling the benzofuran and oxadiazole intermediates with 2,6-difluorobenzoyl chloride in the presence of a base to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Scientific Research Applications

Chemical Properties and Structure

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide features a benzofuran ring, an oxadiazole ring, and a difluorobenzamide moiety. The molecular formula is C19H13N3O3C_{19}H_{13}N_{3}O_{3}, with a molecular weight of 363.3 g/mol. Its unique structure allows for diverse interactions at the molecular level, making it suitable for various applications.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its oxadiazole and benzofuran components are particularly useful in the development of new organic compounds with tailored properties.

Biology

This compound has been investigated for its potential antimicrobial and anticancer activities. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through specific molecular pathways .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases such as cancer and infections. The interaction of the benzofuran moiety with biological targets has been shown to modulate enzyme activity and receptor interactions . Furthermore, its unique structure may enhance bioavailability and efficacy compared to other similar compounds.

Industrial Applications

This compound is also being utilized in the development of new materials and pharmaceuticals. Its chemical properties allow for the formulation of advanced materials with specific functionalities required in various industrial applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in biological applications:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against glioblastoma cell lines through mechanisms involving DNA damage and apoptosis .
  • Antimicrobial Properties : Preliminary evaluations have indicated that this compound possesses antimicrobial activity against a range of pathogens. Specific derivatives have shown promise in inhibiting bacterial growth effectively .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Oxadiazole/Thiadiazole Cores

The compound shares structural homology with benzamide-based agrochemicals and pharmaceuticals. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Primary Use/Activity Reference
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide 1,3,4-Oxadiazole Benzofuran at position 5; 2,6-difluorobenzamide Unknown (potential agrochemical/pharmaceutical)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 1,3,4-Thiadiazole 2,4-Dichlorophenyl at position 5; carbamoyl linkage Crystallographic study (structural analog)
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Urea derivative 3,5-Dichloro-2,4-difluorophenyl group Insect growth regulator (chitin synthesis inhibition)
Novaluron (N-(((3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy))phenyl)amino)carbonyl)-2,6-difluorobenzamide) Urea derivative Trifluoromethoxy-substituted phenyl group Lepidopteran pest control

Key Observations :

  • Core Heterocycle : Replacing oxadiazole with thiadiazole (as in ) may alter electronic properties and bioavailability. Thiadiazoles often exhibit enhanced thermal stability but reduced polarity compared to oxadiazoles.
  • Substituent Effects: The benzofuran group in the target compound distinguishes it from pesticidal analogs like teflubenzuron and novaluron, which rely on halogenated phenyl groups for insecticidal activity . Benzofuran’s aromaticity and planarity could enhance binding to eukaryotic targets (e.g., enzymes or receptors), as seen in benzofuran-based pharmaceuticals .
  • Linkage Variations: Urea-linked analogs (teflubenzuron, novaluron) are potent chitin synthesis inhibitors, while the carboxamide linkage in the target compound may favor different modes of action, such as kinase inhibition or protein binding .
Pharmacological Oxadiazole Derivatives

highlights oxadiazoles with anticonvulsant activity, such as 2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole and derivatives. These compounds feature dichlorophenyl and semicarbazone groups, contrasting with the benzofuran and difluorobenzamide groups in the target compound.

  • Activity Correlation : Dichlorophenyl substituents in enhance lipophilicity and blood-brain barrier penetration, critical for CNS-targeting drugs. The benzofuran group may instead localize the compound to peripheral tissues or alter metabolic clearance .
  • Semicarbazone vs.

Structural and Functional Implications

  • Electron-Withdrawing Effects: The 2,6-difluorobenzamide group enhances resistance to enzymatic hydrolysis compared to non-fluorinated analogs, a feature shared with teflubenzuron and novaluron .
  • Benzofuran vs. Halogenated Aromatics : Benzofuran’s oxygen heteroatom may engage in hydrogen bonding or dipole interactions absent in chlorinated phenyl groups, suggesting divergent target selectivity.
  • Thermodynamic Stability : The oxadiazole core’s rigidity and aromaticity likely contribute to thermal stability, as demonstrated in single-crystal studies of thiadiazole analogs .

Biological Activity

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzofuran moiety and an oxadiazole ring, which are known for their diverse biological activities. The synthesis generally involves multiple steps:

  • Formation of Benzofuran Ring : Typically synthesized through cyclization reactions involving phenolic compounds.
  • Formation of Oxadiazole Ring : Achieved via cyclization of hydrazides with carboxylic acid derivatives.
  • Coupling with Difluorobenzamide : The final product is formed through coupling reactions using agents like EDC∙HCl.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Level
2-(3-isopropylphenyl)-5-tosyl-1,3,4-oxadiazole15.5Highly Active
2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole62Moderately Active
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]31.25Highly Active

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted that similar oxadiazole derivatives exhibited significant cytotoxic effects on various human cancer cell lines . The mechanism is believed to involve the induction of apoptosis in cancer cells.

Antioxidant Activity

In addition to antimicrobial and anticancer properties, compounds with the oxadiazole structure have demonstrated antioxidant activities. This is crucial for combating oxidative stress-related diseases .

Case Study 1: Antibacterial Screening

A recent study screened several oxadiazole derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had MIC values as low as 15.5 µg/mL against Bacillus subtilis, showcasing their potential as effective antibacterial agents .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have shown that this compound exhibits significant cytotoxicity against human breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 1-benzofuran-2-carboxylic acid derivatives with 2,6-difluorobenzamide via a multi-step protocol. Key steps include cyclization to form the 1,3,4-oxadiazole ring under reflux with hydrazine hydrate, followed by amide bond formation using coupling agents like EDCI/HOBt. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) must be optimized: for example, using pyridine as a base and DMF as a solvent for amidation (see analogous protocols in ). Yield improvements (>70%) are achievable by monitoring intermediates via TLC/HPLC and recrystallizing the final product from methanol or ethanol .

Q. What spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Essential techniques include:

  • NMR (¹H/¹³C, 2D COSY/HSQC) to verify substituent positions and aromatic proton coupling.
  • FT-IR for identifying carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if single crystals are obtained) to resolve bond angles and torsional strain (e.g., C7—N1—C8 bond angles reported in ). Purity is assessed via HPLC (>95% purity threshold) .

Q. How can solubility challenges in biological assays be addressed methodologically?

Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Pre-formulation studies with dynamic light scattering (DLS) can identify aggregation tendencies. For in vivo studies, consider prodrug strategies by modifying the benzamide or oxadiazole moieties to improve bioavailability .

Advanced Research Questions

Q. How can X-ray crystallography data resolve ambiguities in molecular conformation and intermolecular interactions?

Single-crystal X-ray analysis (e.g., Cu-Kα radiation, θ range 2.5–25°) provides precise bond lengths (e.g., C—F = 1.34 Å) and dihedral angles (e.g., benzofuran-oxadiazole plane = 12.4°). Hydrogen-bonding networks (e.g., N—H⋯O/F interactions) and π-π stacking (3.5–4.0 Å) can explain packing stability. Discrepancies between computational (DFT) and experimental geometries require refinement using software like SHELXL .

Q. What strategies mitigate contradictions between in vitro and in vivo bioactivity data?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Target engagement assays : Confirm mechanism via enzyme inhibition (e.g., kinase IC₅₀) or cellular thermal shift assays (CETSA). For example, highlights PFOR enzyme inhibition as a key bioactivity metric .

Q. How should structure-activity relationship (SAR) studies be designed to explore derivatives effectively?

Systematically vary substituents on the benzofuran (e.g., electron-withdrawing groups at C5) and benzamide (e.g., fluorine substitution at C2/C6) rings. Use parallel synthesis and high-throughput screening (HTS) to evaluate antimicrobial or anticancer activity. QSAR models (e.g., CoMFA) can predict bioactivity cliffs, while crystallography data validate binding modes .

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